molecular formula C24H37NO3 B1245577 2'-O-Methylmyxalamide D

2'-O-Methylmyxalamide D

Cat. No. B1245577
M. Wt: 387.6 g/mol
InChI Key: LVYNFVWIKWLONP-UNSUFORISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-O-Methylmyxalamide D is a natural product found in Cystobacter fuscus with data available.

Scientific Research Applications

Antifungal Activity

2'-O-Methylmyxalamide D, along with its isomers, was identified as a new metabolite isolated from the myxobacterium Cystobacter fuscus. These compounds, including 2'-O-Methylmyxalamide D, demonstrated notable antifungal activities, specifically against the phytopathogenic fungus Phythopthora capsici. This finding highlights its potential application in addressing fungal infections in agricultural contexts (Kundim et al., 2004).

Synthesis and Structural Analysis

The total synthesis of 2'-O-Methylmyxalamide D, along with its (6E) isomer, was achieved using a series of complex chemical reactions. This synthesis work is crucial for enabling further study and potential pharmaceutical applications of this compound. Understanding its chemical structure and synthesis pathways is essential for exploring its biological activities and potential therapeutic uses (Coleman et al., 2007).

properties

Product Name

2'-O-Methylmyxalamide D

Molecular Formula

C24H37NO3

Molecular Weight

387.6 g/mol

IUPAC Name

(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(2S)-1-methoxypropan-2-yl]-2,10,12,14-tetramethylhexadeca-2,4,6,8,10,14-hexaenamide

InChI

InChI=1S/C24H37NO3/c1-8-19(3)23(26)21(5)16-18(2)14-12-10-9-11-13-15-20(4)24(27)25-22(6)17-28-7/h8-16,21-23,26H,17H2,1-7H3,(H,25,27)/b10-9-,13-11+,14-12+,18-16+,19-8+,20-15+/t21-,22+,23+/m1/s1

InChI Key

LVYNFVWIKWLONP-UNSUFORISA-N

Isomeric SMILES

C/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C=C\C=C\C=C(/C)\C(=O)N[C@@H](C)COC)O

Canonical SMILES

CC=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)COC)O

synonyms

2'-O-methylmyxalamide D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-O-Methylmyxalamide D
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2'-O-Methylmyxalamide D
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2'-O-Methylmyxalamide D
Reactant of Route 4
2'-O-Methylmyxalamide D
Reactant of Route 5
2'-O-Methylmyxalamide D
Reactant of Route 6
2'-O-Methylmyxalamide D

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